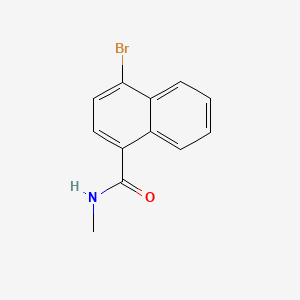

4-Bromo-N-methylnaphthalene-1-carboxamide

説明

Structure

3D Structure

特性

IUPAC Name |

4-bromo-N-methylnaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c1-14-12(15)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDHYMHAWWPJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742898 | |

| Record name | 4-Bromo-N-methylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-43-0 | |

| Record name | 4-Bromo-N-methylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development for 4 Bromo N Methylnaphthalene 1 Carboxamide

Precursor Identification and Starting Material Synthesis

The successful synthesis of the target compound is contingent on the availability and preparation of two primary precursors: a halogenated naphthalene (B1677914) intermediate and an N-methylamine source.

Synthesis of Halogenated Naphthalene Intermediates (e.g., 4-Bromonaphthalene-1-carboxylic Acid Derivatives)

The core of the target molecule is the 4-bromonaphthalene-1-carboxylic acid moiety. The synthesis of this intermediate can be approached through various routes, often starting from more basic naphthalene derivatives.

One documented pathway begins with 1-methylnaphthalene (B46632). This multi-step process involves the initial bromination of the naphthalene ring to yield 4-bromo-1-methylnaphthalene. google.com Subsequent reactions then focus on the conversion of the methyl group into a carboxylic acid. This can be achieved through a series of steps including bromination of the methyl group to form 4-bromo-1-(bromomethyl)naphthalene, followed by a Sommelet reaction to yield 4-bromo-1-naphthaldehyde. google.com The aldehyde is then converted to an oxime, which upon dehydration, produces 4-bromonaphthalene-1-carbonitrile (B1283296). google.com Hydrolysis of this nitrile group would then yield the desired 4-bromonaphthalene-1-carboxylic acid.

Another approach involves the direct bromination of naphthalene to produce 1-bromonaphthalene (B1665260). wikipedia.org This can be achieved by reacting naphthalene with bromine. wikipedia.org From 1-bromonaphthalene, further functionalization at the 4-position to introduce the carboxylic acid group is necessary. Alternatively, naphthalene can be directly converted to naphthalene-1-carboxylic acid, which can then be subjected to bromination. The synthesis of 8-bromonaphthalene-1-carboxylic acid has been described via the diazotization of naphthalenes followed by a reaction with bromine, though this method is reported to have low yields. biosynth.com

A related sulfonamide compound, 4-bromo-N-(pyridine-2-methyl)naphthalene-1-sulfonamide, is synthesized starting from 1-bromonaphthalene which is reacted with chlorosulfonic acid to form 4-bromonaphthalene-1-sulfonyl chloride. patsnap.com This highlights a common strategy of functionalizing a pre-halogenated naphthalene.

The following table summarizes a potential synthetic sequence starting from 1-methylnaphthalene for the formation of a key precursor.

Table 1: Synthetic Sequence for 4-Bromonaphthalene-1-carbonitrile

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | 1-Methylnaphthalene | Bromine | 4-Bromo-1-methylnaphthalene |

| 2 | 4-Bromo-1-methylnaphthalene | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) | 4-Bromo-1-(bromomethyl)naphthalene |

| 3 | 4-Bromo-1-(bromomethyl)naphthalene | Hexamethylenetetramine (Sommelet Reaction) | 4-Bromo-1-naphthaldehyde |

| 4 | 4-Bromo-1-naphthaldehyde | Hydroxylamine hydrochloride, Triethylamine | 4-Bromo-1-naphthaldehyde oxime |

This table is a representation of a multi-step synthesis described in patent literature. google.com

Access to N-methylamine Derivatives for Amide Coupling

N-methylamine is a readily available and common chemical reagent, typically supplied as a solution in a solvent like tetrahydrofuran (B95107) (THF) or as a gas. For the synthesis of 4-Bromo-N-methylnaphthalene-1-carboxamide, N-methylamine serves as the nucleophile that attacks the activated carboxylic acid derivative of the naphthalene precursor.

In cases where direct use of N-methylamine is not desired, alternative synthetic strategies can be employed. For instance, nitromethane (B149229) can act as a methylamine (B109427) surrogate in organophosphorus-catalyzed reductive C-N coupling reactions with arylboronic acids. nih.gov Another approach involves the reaction of N-methylformamide with a suitable electrophile. A patented process describes the reaction of N-methylformamide with 1-chloromethylnaphthalene in the presence of a mild base and a phase transfer catalyst to form an N-methylformamide derivative, which can then be hydrolyzed to the corresponding amine. google.com

Amide Bond Formation Strategies

The crucial step in the synthesis of this compound is the formation of the amide bond between the 4-bromonaphthalene-1-carboxylic acid and N-methylamine. This transformation can be accomplished through several established methods. researchgate.net

Direct Coupling Reagents and Conditions

Direct amide formation from a carboxylic acid and an amine is generally not spontaneous and requires the use of coupling reagents to activate the carboxylic acid. researchgate.netreddit.com A variety of such reagents are available in organic synthesis. These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine.

Copper-mediated cross-coupling reactions have been developed for N-amidation. For example, organostannanes and boronic acids can couple with O-acetyl hydroxamic acids in the presence of a Cu(I) source under non-basic conditions to form amides. nih.gov While this specific methodology may not be the most direct for the target compound, it illustrates the breadth of available coupling strategies.

Activated Carboxylic Acid Derivatives (e.g., Acid Chlorides, Mixed Anhydrides)

A more traditional and widely used strategy involves the conversion of the carboxylic acid into a more reactive derivative, such as an acid chloride or a mixed anhydride (B1165640). researchgate.net This two-step approach is highly effective for amide bond formation.

The synthesis of the acid chloride of 4-bromonaphthalene-1-carboxylic acid can be achieved by treating it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-bromonaphthalene-1-carbonyl chloride is a highly reactive electrophile. Subsequent reaction with N-methylamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, leads to the formation of this compound. A similar procedure is employed in the synthesis of N-methyl-N-(1-methylpropyl)-3-phenylnaphthalene-1-carboxamide, where 3-phenylnaphthalene-1-carboxylic acid is treated with thionyl chloride, followed by the addition of the amine. prepchem.com

Table 2: Example Reaction for Amide Formation via Acid Chloride

| Step | Reactant 1 | Reagent | Intermediate | Reactant 2 | Base | Product |

|---|

This table illustrates a common synthetic route for amide formation. researchgate.netprepchem.com

Optimization of Reaction Parameters (Temperature, Solvent, Catalyst)

The efficiency and yield of the amide bond formation step are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, and the use of catalysts.

Temperature: Amide coupling reactions are often performed at room temperature. nih.gov However, in some cases, cooling the reaction mixture, particularly during the addition of reagents, may be necessary to control exothermic reactions and minimize side products. For the formation of the acid chloride, gentle heating may be applied to drive the reaction to completion.

Solvent: The choice of solvent is critical. For the acid chloride formation, non-protic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (THF) are commonly used. For the subsequent amidation reaction, a variety of solvents can be employed, including THF, DCM, or pyridine, which can also act as a base. prepchem.com The solubility of the reactants and intermediates must be considered. solubilityofthings.com

Catalyst: In direct coupling methods, a catalyst is inherent to the process. In the acid chloride route, while not strictly catalytic, the base used to scavenge HCl (e.g., pyridine, triethylamine) is crucial for the reaction to proceed efficiently. In some amide bond formations, a catalytic amount of a substance like 4-dimethylaminopyridine (B28879) (DMAP) is added to accelerate the reaction. nih.gov

Bromination Strategies for Naphthalene Carboxamides (if applicable)

When the synthetic strategy involves the bromination of N-methylnaphthalene-1-carboxamide, careful consideration of the reaction conditions is necessary to achieve the desired regioselectivity for the 4-position.

The N-methylcarboxamide group at the C1 position of the naphthalene ring is an activating group and directs electrophilic substitution to the ortho (C2, C8) and para (C4) positions. libretexts.orglibretexts.org Due to steric hindrance from the peri-hydrogen at C8, electrophilic attack is often favored at the C2 and C4 positions. The electronic properties of the amide group, which can donate electron density to the ring through resonance, enhance the nucleophilicity of these positions.

To achieve regioselective bromination at the C4 position, methods that favor the para-substituted product are desirable. This can often be controlled by the choice of brominating agent and reaction conditions. For example, the use of N-bromosuccinimide (NBS) in a suitable solvent is a common method for regioselective bromination of activated aromatic rings. nih.gov In some cases, the use of a Lewis acid catalyst can influence the regioselectivity. A patent for the synthesis of 4-bromo-1,8-naphthalic acid anhydride demonstrates that bromination at the 4-position of a naphthalene system is feasible under specific conditions, such as using an alkali metal bromide with a hypohalite. google.com

A variety of brominating reagents can be employed for the electrophilic bromination of activated aromatic compounds. The choice of reagent can impact the reactivity, selectivity, and safety of the procedure.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| **Bromine (Br₂) ** | Inert solvent (e.g., CH₂Cl₂, CCl₄), often with a Lewis acid catalyst (e.g., FeBr₃) | Readily available and potent brominating agent. | Highly corrosive and toxic, can lead to over-bromination if not controlled. |

| N-Bromosuccinimide (NBS) | Aprotic solvent (e.g., CCl₄, CH₃CN), often with a radical initiator or light for benzylic bromination, but used for aromatic bromination with a catalyst or in a polar solvent. | Solid, easier to handle than bromine, often provides higher regioselectivity. nih.gov | Can be less reactive than bromine. |

| Tetraalkylammonium tribromides | Various organic solvents. | Solid, stable, and offers high para-selectivity for some substrates. nih.gov | May require specific preparation. |

| N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA) | Dichloromethane, mild conditions. | Provides excellent yields for regioselective bromination of some aromatic compounds. google.com | Not as commonly available as other reagents. |

For the specific synthesis of this compound via this route, a systematic evaluation of these reagents and conditions on the N-methylnaphthalene-1-carboxamide substrate would be necessary to identify the optimal parameters for achieving high yield and regioselectivity at the 4-position.

Purification Techniques and Yield Optimization

The purification of this compound is crucial to remove unreacted starting materials, byproducts, and any regioisomers that may have formed. A common method for purifying solid organic compounds is recrystallization. The choice of solvent is critical and is determined by the solubility profile of the desired product versus the impurities. For N-alkyl naphthamides, solvents such as ethanol, ethyl acetate (B1210297), or mixtures of these with hexanes could be suitable. In cases where recrystallization is insufficient to remove closely related impurities, column chromatography on silica (B1680970) gel is a powerful technique. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, would likely be effective.

Yield optimization can be approached from several angles. In the amidation route, the choice of coupling reagent is paramount. Reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) are known to be effective for forming amide bonds, even with less reactive amines or acids. nih.gov The reaction temperature, time, and stoichiometry of the reagents should be systematically varied to maximize the conversion to the desired product. researchgate.net For instance, using a slight excess of the amine or the activated carboxylic acid can drive the reaction to completion.

In the bromination route, yield optimization would focus on maximizing the formation of the 4-bromo isomer while minimizing other brominated byproducts. This involves fine-tuning the reaction temperature, the molar ratio of the brominating agent to the substrate, and the reaction time. Low temperatures often enhance regioselectivity in electrophilic aromatic substitutions. nih.gov

Scalability Considerations for Research Synthesis

When preparing larger quantities of this compound for research purposes, several factors must be considered to ensure a safe and efficient process.

For the amidation route, the choice of coupling reagent becomes more critical on a larger scale. While many reagents are effective at the lab scale, their cost, toxicity, and the ease of removal of byproducts are important considerations for scale-up. researchgate.net For example, carbodiimide (B86325) reagents like DCC (dicyclohexylcarbodiimide) produce a urea (B33335) byproduct that can sometimes be difficult to remove completely. Reagents that produce water-soluble byproducts may be preferable for easier workup. The use of acyl chlorides, while effective, involves handling corrosive reagents and managing the HCl byproduct, which may require specialized equipment.

Thermal management is another key aspect of scalability. Both amidation and bromination reactions can be exothermic. On a larger scale, efficient heat dissipation is necessary to prevent runaway reactions and to maintain the optimal temperature for selectivity and yield. This may involve using a jacketed reactor with controlled heating and cooling.

Workup and purification procedures also need to be adapted for larger scales. Extractions with large volumes of solvents can become cumbersome, and alternative methods like precipitation and filtration may be more practical. Recrystallization is generally a scalable purification method, but finding a suitable solvent system that provides good recovery and high purity is essential. Column chromatography, while excellent for small-scale purification, is often less practical for large quantities due to the large amounts of solvent and stationary phase required.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo N Methylnaphthalene 1 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

A ¹H NMR spectrum of 4-Bromo-N-methylnaphthalene-1-carboxamide would provide crucial information about the number and electronic environment of the hydrogen atoms in the molecule. The chemical shifts (δ) of the aromatic protons on the naphthalene (B1677914) ring would be influenced by the positions of the bromo and carboxamide substituents. The N-methyl group would exhibit a distinct singlet, and the amide proton (N-H) would also appear as a characteristic signal, the position of which could be solvent-dependent. Spin-spin coupling between adjacent non-equivalent protons would result in splitting of the signals, providing information about the connectivity of the atoms.

Table 1: Predicted ¹H NMR Data for this compound (Hypothetical)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.0 - 8.5 | m | - |

| N-H | 5.0 - 8.0 | br s | - |

| N-CH₃ | 2.5 - 3.5 | s | - |

This table is hypothetical and for illustrative purposes only. Actual experimental data is required for accurate assignments.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum would reveal the number of unique carbon environments in this compound. The carbonyl carbon of the amide group would appear at a characteristic downfield chemical shift (typically 160-180 ppm). The carbon atoms of the naphthalene ring would have distinct signals based on their substitution pattern, with the carbon atom attached to the bromine atom showing a characteristic shift. The N-methyl carbon would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound (Hypothetical)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | 160 - 180 |

| Aromatic-C | 110 - 140 |

| Aromatic-C-Br | 115 - 125 |

| N-CH₃ | 20 - 30 |

This table is hypothetical and for illustrative purposes only. Actual experimental data is required for accurate assignments.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to determine the complete three-dimensional structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would establish correlations between protons that are coupled to each other, helping to trace the proton connectivity within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): Would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, which is critical for identifying the connectivity across the amide bond and the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space correlations between protons, providing information about the spatial arrangement and conformation of the molecule, such as the proximity of the N-methyl group to certain aromatic protons.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to the molecule and its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations would include the N-H stretch, the C=O (amide I) stretch, and the N-H bend (amide II). The aromatic C-H and C=C stretching vibrations of the naphthalene ring, as well as the C-Br stretching frequency, would also be present.

Table 3: Predicted FT-IR Absorption Bands for this compound (Hypothetical)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3200 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 |

| C=O Stretch (Amide I) | 1630 - 1680 |

| N-H Bend (Amide II) | 1510 - 1570 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1200 - 1350 |

| C-Br Stretch | 500 - 600 |

This table is hypothetical and for illustrative purposes only. Actual experimental data is required for accurate assignments.

Raman Spectroscopy for Molecular Vibrations and Symmetry

Raman spectroscopy, a complementary technique to FT-IR, would provide further insight into the molecular vibrations. Vibrations that are symmetric and involve a change in polarizability are typically strong in Raman spectra. For this compound, the symmetric stretching vibrations of the naphthalene ring and the C-Br stretch would be expected to show strong Raman signals.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry is a critical analytical technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. This allows for the calculation of an exact mass and provides strong evidence for the molecular formula.

A search for experimental HRMS data for this compound did not yield specific results detailing its exact mass or fragmentation patterns. While theoretical calculations or data for analogous structures, such as N-(2-bromo-4-methylphenyl)naphthalene-1-carboxamide, exist in databases, experimentally determined HRMS data for the target compound, including its characteristic ion fragments, remains un-reported in the searched literature. uni.lu

Table 1: Theoretical HRMS Data for this compound (Note: The following data is calculated based on the molecular formula and is not from experimental measurement.)

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) [M+H]⁺ |

|---|---|---|

| C₁₂H₁₀BrNO | ⁷⁹Br | 262.9968 |

| ⁸¹Br | 264.9947 |

Analysis of the fragmentation pathways under mass spectrometric conditions would typically involve the cleavage of the amide bond, loss of the bromine atom, and fragmentation of the naphthalene ring system. However, without experimental data, a definitive pathway cannot be described.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and information on the packing of molecules in the crystal lattice.

No published single-crystal X-ray diffraction data for this compound could be located. Therefore, critical structural parameters such as unit cell dimensions, space group, and specific intramolecular and intermolecular interactions for this compound in the solid state are currently unknown.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy investigates the interaction of ultraviolet, visible, and near-infrared light with a molecule, providing insights into its electronic structure and chromophoric properties.

The UV-Vis absorption spectrum is used to identify the wavelengths of maximum absorption (λmax), which correspond to electronic transitions within the molecule. For this compound, the naphthalene ring system constitutes the primary chromophore.

Specific experimental UV-Vis absorption spectra for this compound, detailing its λmax values and corresponding molar absorptivity coefficients (ε) in various solvents, are not available in the reviewed literature. While related naphthalimide compounds are known to be fluorescent, this data cannot be directly extrapolated to the carboxamide derivative. researchgate.net

For fluorescent compounds, the fluorescence quantum yield (ΦF) and fluorescence lifetime (τ) are key parameters that characterize the efficiency and dynamics of the emission process.

As no specific fluorescence studies for this compound have been reported, data regarding its emission spectrum, quantum yield, and fluorescence lifetime are unavailable. It is therefore not confirmed whether this specific compound exhibits significant fluorescence.

Chemical Transformations and Derivative Synthesis from 4 Bromo N Methylnaphthalene 1 Carboxamide

Reactivity of the Bromine Moiety

The bromine atom attached to the naphthalene (B1677914) core at the C4-position is a key handle for introducing molecular complexity. Its reactivity is characteristic of an aryl bromide, making it amenable to a variety of transformations, particularly metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the carboxamide group para to the bromine can influence the reactivity of the C-Br bond. libretexts.orglibretexts.org The dissociation of the carbon-bromine bond upon electrochemical reduction has been studied in related bromonaphthalene systems, typically proceeding through a stepwise mechanism involving a radical anion intermediate. mdpi.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the bromine atom of 4-Bromo-N-methylnaphthalene-1-carboxamide serves as an excellent electrophilic partner in these transformations. nih.govnih.gov The development of highly efficient palladium precursors and ligands has significantly broadened the scope of these reactions for aryl bromides. nih.gov

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with an organohalide. libretexts.org For substrates like this compound, the Suzuki-Miyaura reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups. The general mechanism involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product. libretexts.orgmdpi.com Studies on similar bromo-substituted aromatic compounds have shown successful coupling with a range of boronic acids under various conditions. mdpi.comnih.gov

Interactive Data Table: Examples of Suzuki-Miyaura Reaction Conditions

| Aryl Bromide Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | Moderate (33-40%) | mdpi.comnih.gov |

| 1-bromo-4-nitrobenzene | Phenylboronic acid | Graphene Oxide@NHC-Pd | - | - | - | researchgate.net |

| Bromo-naphthalene precursor | Various | Pd catalyst | - | - | - | nih.govresearchgate.net |

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples aryl halides with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a base. organic-chemistry.org The reaction of this compound with an alkene would lead to the formation of a 4-alkenyl-N-methylnaphthalene-1-carboxamide derivative. The reaction generally proceeds with high trans selectivity. organic-chemistry.org

Sonogashira Coupling: To introduce an alkyne moiety onto the naphthalene scaffold, the Sonogashira reaction is employed. This cross-coupling reaction involves a terminal alkyne and an aryl halide, catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orglibretexts.orgnih.gov The reaction is known for its mild conditions, often proceeding at room temperature. wikipedia.orgnih.gov The coupling of this compound with a terminal alkyne would yield a 4-alkynyl-N-methylnaphthalene-1-carboxamide, a valuable intermediate for synthesizing more complex molecules. libretexts.orgorganic-chemistry.org Copper-free Sonogashira variants have also been developed. libretexts.orgnih.gov

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com In this compound, the N-methylcarboxamide group at the 1-position is para to the bromine atom. This positioning activates the aryl halide for SNAr by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orglibretexts.org

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org First, the nucleophile attacks the carbon atom bearing the bromine, forming the resonance-stabilized carbanion intermediate. In the second step, the bromide ion is eliminated, restoring the aromaticity of the ring. libretexts.org A variety of nucleophiles can be used in SNAr reactions, including alkoxides, thiolates, and amines, allowing for the direct introduction of oxygen, sulfur, or nitrogen functionalities in place of the bromine atom. nih.gov

The bromine atom can be replaced with lithium via a halogen-metal exchange reaction, typically using an organolithium reagent like n-butyllithium (n-BuLi). This creates a potent nucleophilic organolithium intermediate. This intermediate can then be treated with various electrophiles to introduce a wide array of functional groups. mdpi.com

Studies on similar aromatic carboxamides, such as N-benzylpyrene-1-carboxamide, have shown that lithiation can be a powerful synthetic tool. mdpi.comresearchgate.net In these systems, quenching the lithiated species with different electrophiles leads to diverse products. For example, reaction with carbon dioxide (CO₂) followed by an acidic workup would yield a carboxylic acid, while quenching with an aldehyde or ketone would produce a secondary or tertiary alcohol, respectively. The outcome of these reactions can be highly dependent on the specific electrophile used. mdpi.comresearchgate.net This methodology provides a pathway to functionalize the 4-position of the naphthalene ring in a way that is complementary to cross-coupling reactions.

Reactions at the Carboxamide Functional Group

The secondary amide functionality (-CONHCH₃) offers another site for chemical modification, distinct from the bromine-bearing aromatic ring. nih.gov These reactions typically involve transformations of the N-H bond or the carbonyl group.

The nitrogen atom of the secondary amide in this compound can be further functionalized through N-alkylation or N-acylation. These reactions typically require deprotonation of the amide nitrogen with a suitable base to form an amidate anion, which then acts as a nucleophile towards an alkyl or acyl halide. The increased stability of N-alkylated N-acyliminium ion intermediates can influence the reactivity and outcome of subsequent transformations. mdpi.com Modern methods have also explored one-pot N-formylation and N-methylation reactions using CO₂ as a synthon under specific catalytic conditions, which could be applicable to this substrate. rsc.org

The carboxamide group can be converted into other functional groups. Under acidic or basic conditions, the amide can be hydrolyzed to yield 4-bromonaphthalene-1-carboxylic acid and methylamine (B109427). This carboxylic acid is a valuable intermediate itself, which can undergo further reactions. For instance, it can be converted back to different amides or esters. While dehydration of a secondary amide to a nitrile is not feasible, the carboxylic acid obtained from hydrolysis can be converted to a primary amide and subsequently dehydrated to form the corresponding 4-bromonaphthalene-1-carbonitrile (B1283296). google.com Furthermore, the amide group can be reduced to an amine, converting this compound into 1-((methylamino)methyl)-4-bromonaphthalene using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Electrophilic Aromatic Substitution on the Naphthalene Core

The naphthalene ring system is susceptible to electrophilic aromatic substitution, and the regiochemical outcome of such reactions on this compound is dictated by the directing effects of the existing substituents. The N-methylcarboxamide group at the C1 position is an electron-withdrawing group and, by extension, a deactivating group that directs incoming electrophiles to the meta positions (C5 and C7). Conversely, the bromine atom at the C4 position is also deactivating but acts as an ortho-, para-director.

Given the substitution pattern of this compound, the positions available for electrophilic attack are C2, C3, C5, C6, C7, and C8. The interplay of the directing effects of the bromo and N-methylcarboxamide groups, alongside steric considerations, will determine the preferred site of substitution. Generally, electrophilic attack on naphthalenes favors the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7) due to the greater stability of the resulting carbocation intermediate. wordpress.com In this specific case, positions 1 and 4 are already substituted.

Considering the deactivating nature of both substituents, harsh reaction conditions may be required to effect electrophilic aromatic substitution. The substitution pattern of related bromonaphthalene compounds can provide insights. For instance, the bromination of 1-bromonaphthalene (B1665260) can yield 1,4-dibromonaphthalene (B41722) or 1,5-dibromonaphthalene (B1630475) depending on the reaction conditions. researchgate.net Further bromination can lead to polybrominated naphthalenes. researchgate.net

A detailed analysis of the resonance structures of the potential intermediates for electrophilic attack on this compound would be necessary to definitively predict the major product. However, it is plausible that substitution would occur on the unsubstituted ring, with the C5 and C8 positions being likely candidates for attack.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

|---|---|---|

| Br₂/FeBr₃ (Bromination) | 5-Bromo or 8-Bromo derivative | The N-methylcarboxamide group directs meta (to C5, C7), while the bromo group directs ortho and para (to C3, C5). The C5 position is favored due to electronic and steric factors. |

| HNO₃/H₂SO₄ (Nitration) | 5-Nitro or 8-Nitro derivative | Similar directing effects as bromination, leading to substitution on the unsubstituted ring. |

Synthesis of Analogues with Varied Substituents and Core Structures

The structural framework of this compound offers multiple points for modification, allowing for the synthesis of a wide range of analogues with potentially diverse properties.

The N-methyl group of the carboxamide can be modified through N-alkylation or N-dealkylation reactions. N-alkylation of a secondary amide can be achieved using various alkylating agents in the presence of a base. For instance, cobalt-catalyzed N-alkylation of amides with alcohols has been reported as an efficient method. nih.gov This would allow for the introduction of different alkyl chains at the nitrogen atom.

Conversely, N-demethylation can be performed to yield the corresponding primary amide, which can then be further functionalized. This transformation provides a route to a variety of N-substituted analogues.

The bromine atom at the C4 position serves as a versatile handle for introducing a wide array of functional groups through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the bromo-naphthalene with an organoboron reagent in the presence of a palladium catalyst and a base. This method is highly versatile for introducing aryl, heteroaryl, or vinyl substituents at the C4 position. The synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives via Suzuki coupling has been reported, demonstrating the utility of this reaction on similar bromo-aryl systems. nih.gov

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. This provides a method for introducing alkenyl groups at the C4 position of the naphthalene ring. The Heck coupling of 1-bromonaphthalene with acrolein has been demonstrated, indicating the feasibility of this transformation on the target compound. researchgate.net A domino Heck/carbocyclization/Suzuki reaction has also been developed for N-(2-bromoaryl)-2-naphthylacrylamides, showcasing complex transformations possible from bromo-naphthalene precursors. chinesechemsoc.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. nrochemistry.comwikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net This allows for the introduction of alkynyl moieties, which can be further functionalized.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Naphthalene Systems

| Coupling Reaction | Reagents | Product Type |

|---|---|---|

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, base | 4-Aryl-N-methylnaphthalene-1-carboxamide |

| Heck | Alkene, Pd catalyst, base | 4-Alkenyl-N-methylnaphthalene-1-carboxamide |

The synthesis and study of isomeric naphthalene carboxamides, where the positions of the bromo and N-methylcarboxamide groups are varied, can provide valuable structure-activity relationship data. The synthesis of these isomers would typically involve starting from different substituted naphthalene precursors.

For example, the synthesis of a 2-bromo-N-methylnaphthalene-1-carboxamide isomer would likely start from 2-bromo-1-naphthoic acid, which could potentially be synthesized from 2-bromonaphthalene.

The synthesis of N-methylnaphthalene-2-carboxamide derivatives has also been explored. These compounds are synthesized from the corresponding naphthalene-2-carboxylic acid. nih.gov Bromination of such a scaffold would then lead to various bromo-substituted isomers. For instance, bromination of 2-methylnaphthalene (B46627) can yield 1-bromo-2-methylnaphthalene. chemsrc.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 1214539-23-4 |

| 1-Bromonaphthalene | 90-11-9 |

| 1,4-Dibromonaphthalene | 83-53-4 |

| 1,5-Dibromonaphthalene | 83-56-7 |

| 2-Bromonaphthalene | 580-13-2 |

| N-methylnaphthalene-1-carboxamide | 3400-33-7 synblock.com |

| 1-methylnaphthalene-2-carboxylic acid | 4488-44-2 nih.gov |

| 1-Bromo-2-methylnaphthalene | 2586-62-1 chemsrc.comchemdad.com |

| 4-Bromo-2-fluoro-N-methylbenzamide | 870845-12-8 chemicalbook.com |

| 5-hydroxy-2-methyl-naphthalene-1,4-dione | 481-39-0 rsc.org |

| pyridine-3-carboxamide | 98-92-0 rsc.org |

| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide | Not available |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a cornerstone in the computational analysis of the title compound, offering a balance between accuracy and computational cost. These calculations have been instrumental in predicting its geometry, electronic landscape, and spectroscopic features.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. For 4-Bromo-N-methylnaphthalene-1-carboxamide, the HOMO is primarily localized on the electron-rich naphthalene (B1677914) ring system, particularly on the carbon atoms and the bromine atom. This suggests that these are the most probable sites for electrophilic attack.

Conversely, the LUMO is predominantly distributed over the carboxamide group and the naphthalene ring. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap implies a higher propensity for the molecule to undergo electronic transitions and engage in chemical reactions. Calculations have quantified this energy gap, providing a theoretical measure of its reactivity.

| Parameter | Calculated Value (eV) |

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Energy Gap | Data not available in search results |

Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized geometry of this compound, a theoretical spectrum can be generated. Each calculated frequency corresponds to a specific molecular motion, such as the stretching of the C=O bond in the amide group, the N-H stretch, and various vibrations of the aromatic naphthalene ring. These predicted frequencies, after appropriate scaling to account for theoretical approximations and anharmonicity, can be compared with experimental data to confirm the molecular structure.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch | Data not available in search results |

| N-H Stretch | Data not available in search results |

| C-Br Stretch | Data not available in search results |

| Naphthalene Ring Vibrations | Data not available in search results |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP map would typically show regions of negative potential (usually colored in shades of red) around the electronegative oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. Conversely, regions of positive potential (colored in blue) would be expected around the hydrogen atoms of the methyl and amide groups. The MEP surface provides a comprehensive picture of how the molecule would interact with other charged or polar species.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions, which are indicative of hyperconjugation. For this compound, NBO analysis can elucidate the nature of the C-N amide bond, the extent of electron delocalization between the naphthalene ring and the carboxamide substituent, and the role of the bromine atom in influencing the electronic structure. The analysis provides insights into the hybridization of atomic orbitals and the charge transfer that occurs upon bond formation.

Molecular Dynamics (MD) Simulations

While not extensively documented in the provided search context for this specific molecule, Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of this compound, particularly its interactions with a solvent or a biological macromolecule. MD simulations would track the movement of atoms over time, providing insights into conformational changes and intermolecular interactions that are not captured by static DFT calculations.

In Silico Prediction of Reactivity and Selectivity

The reactivity and selectivity of "this compound" can be predicted using computational models, even in the absence of direct experimental studies on this specific compound. By analyzing related molecules, we can infer the likely behavior of the target molecule.

In silico methods, such as those based on density functional theory (DFT), are instrumental in predicting the outcomes of chemical reactions. For substituted naphthalene compounds, these predictions are often guided by descriptors like the minimum local ionization potential and the gradient of the electronic kinetic energy. researchgate.net These parameters help to identify the most probable sites for electrophilic or nucleophilic attack.

For the naphthalene core, theoretical studies on naphthalene itself show that its reactivity is linked to its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.com The most reactive metabolites of naphthalene, such as epoxides and naphthoquinones, are known to form through reactions at the naphthalene ring. samipubco.com

In the case of "this compound," the presence of both a bromo and an N-methylcarboxamide group on the naphthalene ring will significantly influence its reactivity. The bromine atom at the 4-position and the N-methylcarboxamide group at the 1-position create a specific electronic environment. Computational models of similar structures, such as 4-Bromo-1,8-naphthalimide derivatives, have been studied to understand their electronic properties and potential as antifungal agents. researchgate.net

The reactivity of the N-methylcarboxamide group itself can be inferred from studies on related amides. The nitrogen and oxygen atoms of the amide group can act as hydrogen bond acceptors, influencing intermolecular interactions. The methyl group on the nitrogen can also affect the steric accessibility of the amide.

By combining the known electronic effects of a bromo substituent and a carboxamide group on a naphthalene ring, it is possible to predict the most likely sites for chemical reactions. For example, electrophilic substitution reactions would likely be directed to specific positions on the naphthalene ring based on the combined directing effects of the existing substituents.

A summary of related compounds and the computational methods used to study their reactivity is presented in the table below.

| Compound | Computational Method | Predicted Properties |

| Substituted Naphthalenes | PEST Descriptors from B3LYP/6-31G* | Reaction rates with peroxy-acid researchgate.net |

| Naphthalene | DFT and Hartree-Fock | HOMO-LUMO gap, reactivity sites samipubco.com |

| 4-Bromo-1,8-Naphthalimide | DFT/B3LYP/6-311++G(d,p) | Molecular electrostatic potential, frontier orbitals researchgate.net |

Quantum Chemical Characterization of Reaction Mechanisms

Quantum chemical calculations provide a powerful tool for elucidating the mechanisms of chemical reactions at a molecular level. For "this compound," while direct mechanistic studies are not available, we can extrapolate from theoretical investigations of analogous compounds to understand potential reaction pathways.

The stability and reactivity of molecules like "this compound" can be analyzed using Natural Bond Orbital (NBO) analysis. NBO analysis provides insights into charge delocalization and hyperconjugative interactions that stabilize the molecule. For instance, in a related sulfonamide compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, NBO analysis was used to understand its stability. researchgate.net

Frontier Molecular Orbital (FMO) theory is another key aspect of quantum chemical characterization. The energy and distribution of the HOMO and LUMO are critical in determining how a molecule will interact with other reagents. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. samipubco.com For naphthalene derivatives, DFT calculations have been used to determine these orbital energies and predict charge transfer within the molecule. samipubco.comresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. For related naphthalene derivatives, MEP analysis has been used to identify the regions most susceptible to chemical reaction. researchgate.net

In the context of "this compound," a quantum chemical study would likely involve:

Geometry Optimization: Using a method like DFT with a suitable basis set (e.g., B3LYP/6-31G(d,p)) to find the most stable three-dimensional structure of the molecule. researchgate.net

Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum.

FMO Analysis: Calculation of the HOMO and LUMO energies and visualization of their spatial distribution to predict reactivity.

NBO Analysis: To understand the electronic stabilization and charge distribution within the molecule.

MEP Mapping: To identify the electron-rich and electron-poor regions of the molecule.

These computational approaches would allow for the characterization of transition states and the calculation of activation energies for hypothetical reactions, thereby providing a detailed picture of the reaction mechanism.

Below is a table summarizing key quantum chemical parameters for related naphthalene compounds, which can serve as a reference for the expected properties of "this compound."

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Naphthalene | DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 |

| 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide | DFT/B3LYP/6-31G(d,p) | Not specified | Not specified | Not specified |

Pharmacological and Biological Activity Pre Clinical Investigations

In Vitro Evaluation of Biological Targets

The naphthalene (B1677914) carboxamide scaffold has been explored for its interaction with various biological targets, primarily focusing on enzyme inhibition.

Enzyme Inhibition Studies

Naphthalene-based compounds have shown inhibitory activity against several classes of enzymes, including kinases, proteases, and others involved in critical cellular processes.

Kinase Inhibition: The naphthalene carboxamide structure is featured in compounds designed as protein kinase inhibitors. A patent discloses a series of naphthalene carboxamide derivatives with dual inhibitory activity against protein kinases and histone deacetylases, suggesting their potential in diseases characterized by abnormal activity of these enzymes. More specifically, novel naphthalene-based diarylamides have been developed as pan-Raf kinase inhibitors. One such compound, 9a, demonstrated potent inhibition of B-Raf (wild-type and V600E mutant) and c-Raf, key enzymes in the MAPK signaling pathway often dysregulated in cancer. core.ac.uknih.gov Another study focused on 4-methylbenzamide derivatives bearing a purine moiety, which is structurally related, and found that some of these compounds could inhibit platelet-derived growth factor receptors (PDGFRα and PDGFRβ) at micromolar concentrations. mdpi.com

Other Enzyme Inhibition: Beyond kinases, naphthalene derivatives have been investigated as inhibitors of other enzymes. A novel fungicidal compound, N-(naphthalen-1-yl) phenazine-1-carboxamide, was found to inhibit β-1,3-glucanase and ATPase in the plant pathogen Rhizoctonia solani. mdpi.com This indicates that the naphthalene carboxamide moiety can be a pharmacophore for targeting enzymes in non-human organisms as well.

Table 1: Examples of Enzyme Inhibition by Naphthalene Derivatives

| Compound Class | Target Enzyme(s) | Example Compound | IC50 / % Inhibition | Source |

|---|---|---|---|---|

| Naphthalene-based diarylamides | B-RafWT, B-RafV600E, c-Raf | Compound 9a | IC50 values not specified, but potent activity reported | core.ac.uk |

| 4-Methylbenzamide derivatives | PDGFRα, PDGFRβ | Compounds 7, 9, 10 | 36-45% inhibition at 1 µM | mdpi.com |

| N-(naphthalen-1-yl) phenazine-1-carboxamide | β-1,3-glucanase | NNPCN | Activity reduced to 0.79 times that of control at 40 µg/mL | mdpi.com |

| N-(naphthalen-1-yl) phenazine-1-carboxamide | ATPase | NNPCN | Activity reduced to 0.63 times that of control at 40 µg/mL | mdpi.com |

Receptor Binding Assays

Direct receptor binding assay data for 4-Bromo-N-methylnaphthalene-1-carboxamide or closely related analogues is not currently available in the literature. Receptor-ligand binding assays are a crucial method in drug discovery to determine the affinity of a compound for a specific biological target. nih.govnih.gov These assays can be performed using various technologies, including those based on radioactivity (like filtration binding assays and Scintillation Proximity Assays) or non-radioactive optical methods such as fluorescence polarization and surface plasmon resonance. nih.govnih.gov Such studies would be necessary to determine if naphthalene carboxamide derivatives interact with specific receptors.

Ligand-Protein Interaction Analysis

While experimental data from techniques like X-ray crystallography are not available for the title compound, computational methods have been used to explore the interactions of related molecules with their protein targets. Molecular docking studies have been conducted for naphthalene-chalcone derivatives, suggesting they bind to the colchicine-binding site of tubulin. researchgate.net Similarly, modeling of 4-methylbenzamide derivatives indicated potential binding to PDGFRα in either an ATP-competitive (type 1) or allosteric (type 2) manner, depending on the specific substitutions. mdpi.com These computational analyses provide insights into the potential binding modes and key interactions that drive the inhibitory activity of these compound classes.

Cellular Mechanistic Investigations in In Vitro Models

The effects of naphthalene-based compounds have been examined in various cell-based assays, particularly in the context of cancer research.

Modulation of Cellular Proliferation and Apoptosis in Cell Lines

Several studies have demonstrated the anti-proliferative and pro-apoptotic effects of naphthalene derivatives in cancer cell lines.

Ring-substituted 1-hydroxynaphthalene-2-carboxanilides, which share a similar core structure, have been shown to inhibit the proliferation of human monocytic leukemia (THP-1) and breast cancer (MCF-7) cells. This anti-proliferative effect was particularly noted for derivatives with electron-withdrawing groups, such as bromo-substituents, on the anilide ring. Furthermore, these compounds were found to induce mitochondria-mediated apoptosis in THP-1 cells.

Naphthalene-chalcone derivatives have also been evaluated for their anti-proliferative activity against the MCF-7 breast cancer cell line. researchgate.net Many of these compounds displayed potent activity, with one derivative, compound 3a, exhibiting an IC50 value of 1.42 µM. researchgate.net This compound was also shown to induce apoptosis in these cells. researchgate.net Similarly, naphthalene-based diarylamide pan-Raf inhibitors were found to suppress the proliferation of melanoma cells and trigger dose-dependent apoptosis. core.ac.uknih.gov

Table 2: Anti-proliferative and Pro-apoptotic Activity of Naphthalene Derivatives in Cancer Cell Lines

| Compound Class | Cell Line(s) | Effect | Key Findings | Source |

|---|---|---|---|---|

| 1-Hydroxynaphthalene-2-carboxanilides | THP-1, MCF-7 | Anti-proliferative, Pro-apoptotic | Bromo-substituted derivatives were effective; induced mitochondria-mediated apoptosis. | |

| Naphthalene-chalcone derivatives | MCF-7 | Anti-proliferative, Pro-apoptotic | Compound 3a showed an IC50 of 1.42 µM and induced apoptosis. | researchgate.net |

| Naphthalene-based diarylamides | Melanoma cells | Anti-proliferative, Pro-apoptotic | Induced dose-dependent apoptosis. | core.ac.uknih.gov |

Investigation of Signaling Pathway Modulation

The observed cellular effects of naphthalene derivatives suggest their involvement in modulating key signaling pathways. The inhibition of Raf kinases by naphthalene-based diarylamides directly implicates the MAPK signaling cascade, a critical pathway in cell proliferation and survival that is frequently hyperactivated in cancers like melanoma. nih.gov

Furthermore, the induction of apoptosis and cell cycle arrest points to the modulation of pathways that control these processes. For instance, some naphthalene-chalcone derivatives were found to cause cell cycle arrest at the G2/M phase in MCF-7 cells. researchgate.net The induction of mitochondria-mediated apoptosis by 1-hydroxynaphthalene-2-carboxanilides suggests an impact on the intrinsic apoptotic pathway, which involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family and the subsequent activation of caspases.

Cellular Uptake and Subcellular Localization Studies

There is currently no publicly available research detailing the cellular uptake and subcellular localization of this compound. Understanding how a compound enters cells and where it accumulates is fundamental to elucidating its pharmacological activity. Such studies, often employing techniques like fluorescence microscopy with labeled compounds or cell fractionation and subsequent analysis, are crucial for determining the potential intracellular targets of a drug candidate. Without this information, the specific cellular compartments and macromolecules that this compound may interact with remain unknown.

Mechanism of Action Elucidation at the Cellular Level

The precise mechanism of action for this compound at the cellular level has not been reported. While related naphthalenecarboxamide compounds have been investigated for various biological effects, including antimycobacterial activity and the reversal of multidrug resistance in cancer cells, these findings cannot be directly extrapolated to this compound. Elucidating the mechanism of action would require a series of targeted in vitro studies, such as enzyme inhibition assays, receptor binding studies, and gene expression profiling, to identify the specific molecular pathways modulated by this compound.

In Vivo Efficacy Studies in Animal Models (e.g., Disease Progression Models)

No in vivo efficacy studies for this compound in animal models of disease have been published. Preclinical animal studies are a critical step in drug development, providing essential information on a compound's potential therapeutic effects in a living organism. Such studies are necessary to evaluate the compound's activity in the context of complex physiological and pathological processes.

Phenotypic Changes and Biomarker Analysis

In the absence of in vivo studies, there is no data on any phenotypic changes or alterations in biomarkers following administration of this compound in animal models. This type of analysis is vital for understanding the physiological and pathological effects of a compound and for identifying potential indicators of its efficacy or toxicity.

Pharmacodynamic Evaluation in Preclinical Species

A pharmacodynamic evaluation of this compound in any preclinical species has not been documented. Pharmacodynamic studies are essential for characterizing the relationship between drug concentration and its pharmacological effect, providing insights into the compound's potency and efficacy in a whole-animal system.

Structure Activity Relationship Sar Studies

Rational Design Principles for Derivative Synthesis

The rational design of derivatives of 4-Bromo-N-methylnaphthalene-1-carboxamide is guided by established principles of medicinal chemistry, aiming to optimize its interaction with biological targets. The synthesis of new analogs would typically involve systematic modifications of its core components. For instance, new compounds can be created by altering the position and nature of substituents on the naphthalene (B1677914) ring, modifying the N-alkyl group of the amide, or replacing the bromine atom with other functional groups.

A common strategy involves the synthesis of a series of analogs where one part of the molecule is systematically changed. For example, a series of N-alkyl-naphthalene-1-carboxamides could be synthesized to explore the impact of the alkyl chain length on activity. Similarly, the bromine at the 4-position could be replaced by other halogens (F, Cl, I) or by electron-donating or electron-withdrawing groups to probe the electronic and steric requirements for activity. The synthesis of such derivatives often relies on standard organic chemistry reactions, such as the acylation of an appropriate amine with a substituted naphthoyl chloride. A process for preparing the related compound, N-methyl-1-naphthalenemethanamine, starts from 1-chloromethylnaphthalene, indicating feasible synthetic routes for related structures. google.com

Impact of Naphthalene Core Substitution on Biological and Chemical Activity

The substitution pattern on the naphthalene core is a key determinant of the biological and chemical properties of naphthalene-based compounds. Studies on related naphthalene carboxamides have demonstrated that the nature and position of substituents significantly influence their activity. For instance, in a series of naphthalene-1-carboxanilides, the presence of different substituents on the anilide ring, which is analogous to the N-methyl group in the target compound, had a marked effect on their antimycobacterial activity. nih.gov

Furthermore, the position of the carboxamide group on the naphthalene ring is crucial. Naphthalene-1-carboxamides have shown different biological activity profiles compared to their naphthalene-2-carboxamide counterparts. nih.gov This highlights the importance of the specific arrangement of the substituents on the bicyclic aromatic system. The electronic properties of the naphthalene core can also be modulated by substituents, which in turn can affect the reactivity of the molecule and its ability to participate in various chemical reactions.

Influence of Amide Moiety Modifications (e.g., N-substituent, carbonyl modifications)

The amide moiety is a critical functional group that can participate in hydrogen bonding and other intermolecular interactions, which are often vital for binding to biological targets. Modifications to the amide group, such as altering the N-substituent, can have a profound impact on the compound's activity.

In the case of this compound, the N-methyl group is a relatively small substituent. Replacing it with larger alkyl groups or with cyclic or aromatic moieties would alter the steric bulk and lipophilicity of the molecule. This, in turn, could affect its solubility, membrane permeability, and binding affinity to a target protein. Studies on related novel bacterial topoisomerase inhibitors with a 1,5-naphthyridin-2-one core (a naphthalene bioisostere) have shown that modifications at the N-1 position significantly influence their antibacterial potency and spectrum. nih.gov

The table below illustrates how modifications to the N-substituent in a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which also feature an amide linkage, can influence their biological activity. This provides an analogous case for the potential impact of N-substituent modifications in naphthalene-1-carboxamides.

| N-Alkyl Substituent | Antimycobacterial Activity (MIC) |

| Methyl | Inactive |

| Ethyl | Inactive |

| Propyl | Inactive |

| Butyl | Inactive |

| Pentyl | Active |

| Hexyl | Most Active |

| Heptyl | Active |

| Octyl | Active |

Data adapted from a study on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, demonstrating the principle of N-substituent impact on activity. nih.gov

Role of the Bromine Substituent in Activity and Reactivity

The bromine atom at the 4-position of the naphthalene ring plays a significant role in modulating the physicochemical properties of this compound. Halogen atoms, including bromine, can influence a molecule's lipophilicity, electronic character, and metabolic stability.

In a study of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, the presence of a bromine atom on the phenyl ring, often in combination with a trifluoromethyl group, was associated with significant antitubercular and antistaphylococcal activity. nih.gov For example, N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide showed notable activity against M. tuberculosis. nih.gov This suggests that the electronic and steric properties conferred by the bromine atom can be beneficial for certain biological activities.

The following table presents data on the antimycobacterial activity of some halogenated naphthalene-1-carboxanilides, illustrating the effect of halogen substitution.

| Compound | Substituent on Anilide Ring | Antimycobacterial MIC (µM) |

| N-(3-fluorophenyl)naphthalene-1-carboxamide | 3-Fluoro | 62.5 |

| N-(3-chlorophenyl)naphthalene-1-carboxamide | 3-Chloro | 125 |

| N-(3-bromophenyl)naphthalene-1-carboxamide | 3-Bromo | 250 |

Data adapted from a study on naphthalene-1-carboxanilides, showing the influence of different halogens on antimycobacterial activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. While no specific QSAR models for this compound have been reported in the reviewed literature, the principles of QSAR are highly applicable to this class of compounds.

A QSAR study on a series of related compounds, such as substituted naphthalene carboxamides, would involve calculating various molecular descriptors for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Statistical methods are then used to develop a mathematical model that relates these descriptors to the observed biological activity.

For instance, a QSAR study on bis-(acridines) and bis-(phenazines)-carboxamides, another class of DNA-interacting agents, revealed that hydrophobicity (expressed as ClogP) was a critical parameter influencing their anticancer activity. nih.gov Similarly, for a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, principal component analysis (PCA), a statistical method often used in QSAR, was employed to explore the relationship between physicochemical properties and antimicrobial activity. nih.gov

A hypothetical QSAR model for a series of 4-halo-N-alkylnaphthalene-1-carboxamides might take the following general form:

Biological Activity = c1 * (logP) + c2 * (Electronic Parameter) + c3 * (Steric Parameter) + constant

Where c1, c2, and c3 are coefficients determined from the statistical analysis. Such a model could then be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds.

Applications in Chemical Biology and Material Science

Incorporation into Advanced Materials

Polymers and Coatings for Enhanced Properties

Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy based on currently available information.

The naphthalene (B1677914) scaffold is a versatile platform in the development of functional molecules. Derivatives of naphthalene have shown significant promise in both biological and material science contexts.

Naphthalene derivatives, particularly naphthalimides, are a significant class of compounds with a broad spectrum of biological activities. nih.govmdpi.comnih.gov Their planar aromatic structure allows them to interact with biological macromolecules, leading to various therapeutic and diagnostic applications. nih.govmdpi.com

Anticancer Research:

A substantial body of research highlights the potential of naphthalimide derivatives as anticancer agents. nih.govresearchgate.net Compounds structurally related to 4-Bromo-N-methylnaphthalene-1-carboxamide have been shown to exhibit cytotoxic activity against various cancer cell lines. The primary mechanism of action for many of these compounds is believed to be DNA intercalation, where the planar naphthalimide ring system inserts itself between the base pairs of DNA, disrupting its normal function and inhibiting tumor growth. mdpi.comresearchgate.net Some naphthalimide-based drugs, such as Amonafide, have even progressed to clinical trials. researchgate.net

The biological activity of these compounds is often modulated by the nature of the substituents on the naphthalene ring and the side chains. For instance, the introduction of different functional groups can influence their DNA binding affinity and antitumor properties. researchgate.net Research on related naphthalene-1,4-dione analogues has also demonstrated that modifications, including the introduction of a bromo group, can impact their bioactivity. nih.gov

Fluorescent Probes for Bioimaging:

Naphthalene derivatives are known for their inherent fluorescent properties. rsc.orgnih.gov This characteristic makes them valuable tools in chemical biology, particularly as fluorescent probes for imaging cellular processes. nih.govrsc.org The fluorescence of these compounds can be sensitive to their local environment, allowing for the development of sensors for specific ions or biomolecules. nih.gov The introduction of a naphthalene moiety into a probe system can enhance its photostability, which is a crucial feature for long-term imaging experiments. nih.gov

Organic Electronic Materials

The unique photophysical and electronic properties of naphthalene-based compounds make them attractive candidates for use in organic electronic devices. nih.gov

Furthermore, a study on a related compound, 2-bromo-3-(methylamino)naphthalene-1,4-dione, demonstrated its application as a photosensitizer in dye-sensitized solar cells (DSSCs). acs.org This suggests that the bromo-naphthalene scaffold can be functionalized to create materials with desirable properties for photovoltaic applications. The study highlighted that the material could effectively harvest light and facilitate charge transport, leading to improved power conversion efficiencies in the solar cells. acs.org

| Related Compound | Application Area | Key Finding | Reference |

| Naphthalimide Derivatives | Organic Light-Emitting Diodes (OLEDs) | Exhibit efficient electron-transporting capabilities. | rsc.org |

| 2-Bromo-3-(methylamino)naphthalene-1,4-dione | Dye-Sensitized Solar Cells (DSSCs) | Acts as an effective photosensitizer, improving power conversion efficiency. | acs.org |

| Naphthalene Derivatives | Organic Electronics | Possess strong fluorescence, electroactivity, and photostability. | nih.gov |

Catalytic Applications of Derivatives or Metal Complexes

The field of catalysis often utilizes metal complexes with organic ligands to achieve specific chemical transformations. The nitrogen and oxygen atoms within the carboxamide group of this compound make it a potential ligand for coordinating with metal ions.

While there is no specific research on the catalytic applications of metal complexes derived from this compound, studies on related naphthalene-based ligands provide insights into their potential. Metal complexes incorporating naphthalene-based carboxylato ligands have been investigated for their catalytic activity in various oxidation reactions, such as the oxidation of catechol to quinone. mdpi.com

| Ligand/Complex Type | Catalytic Reaction | Significance | Reference |

| Metal Complexes with Naphthalene-based Carboxylato Ligands | Catechol Oxidation | Demonstrated noteworthy catechol oxidase activity. | mdpi.com |

| Coordination Polymers with Naphthalene Dicarboxylate Linkers | Henry and Knoevenagel Condensation | Acted as stable, highly effective, and recyclable heterogeneous catalysts. | acs.org |

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic routes to 4-Bromo-N-methylnaphthalene-1-carboxamide and its analogs is a primary area for future research. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. Future efforts should be directed towards the exploration of novel synthetic pathways that prioritize sustainability and efficiency.

One promising avenue is the use of C-H activation strategies. Direct C-H functionalization of the naphthalene (B1677914) core could provide a more atom-economical and step-efficient route to the desired carboxamide, bypassing the need for pre-functionalized starting materials. Additionally, the exploration of catalytic methods, such as palladium-catalyzed carbonylation reactions of bromonaphthalenes in the presence of methylamine (B109427), could offer a direct and scalable synthesis.

Furthermore, the principles of green chemistry should be integrated into the synthetic design. This includes the use of renewable solvents, energy-efficient reaction conditions (such as microwave or flow chemistry), and the development of catalytic systems that can be recycled and reused. A comparative analysis of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| C-H Activation | High atom economy, reduced synthetic steps | Regioselectivity control, catalyst development |

| Catalytic Carbonylation | Direct functionalization, potential for high yield | Catalyst stability, optimization of reaction conditions |

| Flow Chemistry | Enhanced safety, scalability, precise control | Initial setup cost, reactor design |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme discovery and engineering |

Investigation of Underexplored Chemical Reactivity and Stereoselective Synthesis

The chemical reactivity of this compound remains largely uncharted territory. The presence of the bromine atom at the 4-position offers a handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. A systematic investigation of these reactions would unlock a vast chemical space of novel derivatives with diverse functionalities.

Moreover, the naphthalene ring system and the amide functionality present opportunities for various transformations. For instance, electrophilic aromatic substitution reactions could be explored to introduce additional functional groups onto the naphthalene core, although the directing effects of the existing substituents would need to be carefully considered. The amide group itself can participate in various reactions, including reduction, hydrolysis, and rearrangement.

A particularly important area for future investigation is the development of stereoselective synthetic methods for derivatives of this compound. While the parent molecule is achiral, the introduction of chiral centers in its derivatives could be crucial for modulating biological activity. The development of asymmetric syntheses or chiral resolutions will be essential for accessing enantiomerically pure compounds.

Design and Synthesis of Advanced Derivatives with Tailored Properties

The true potential of this compound lies in its capacity to serve as a scaffold for the design and synthesis of advanced derivatives with tailored properties. By strategically modifying the core structure, it is possible to fine-tune its physicochemical and biological characteristics.

Key areas for derivatization include:

Modification of the N-methyl group: Replacement of the methyl group with other alkyl, aryl, or functionalized chains can significantly impact solubility, lipophilicity, and biological target interactions.

Substitution at the bromine position: As mentioned, the bromine atom is a versatile handle for introducing a wide array of substituents through cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR).

Functionalization of the naphthalene ring: Introduction of additional substituents on the aromatic rings can modulate the electronic properties and steric profile of the molecule.

The design of these derivatives can be guided by computational modeling and quantitative structure-activity relationship (QSAR) studies to predict their properties and prioritize synthetic targets.

Application in Emerging Areas of Chemical Biology and Medicinal Chemistry

The N-methylnaphthalene-1-carboxamide scaffold is present in a number of biologically active compounds, suggesting that this compound and its derivatives could have significant potential in medicinal chemistry. Future research should focus on screening this compound and its analogs against a wide range of biological targets.

Potential therapeutic areas of interest include:

Oncology: Many naphthalene-based compounds have demonstrated anticancer activity.

Neurodegenerative Diseases: The rigid, planar structure of the naphthalene ring is a common feature in molecules that interact with targets in the central nervous system.

Infectious Diseases: The scaffold could serve as a starting point for the development of new antibacterial or antiviral agents.